1-Methyl 3-amino-3-phosphonobutanoate

Metabotropic glutamate receptors Structure‑activity relationship Phosphono amino acids

1‑Methyl 3‑amino‑3‑phosphonobutanoate (methyl 3‑amino‑3‑phosphonobutyrate) is a synthetic, non‑proteinogenic amino‑acid analog bearing a quaternary α‑carbon that simultaneously carries an amino group and a phosphonic acid moiety, with a methyl ester protecting the distal carboxyl group. Its molecular formula is C₅H₁₂NO₅P (MW 197.13), and it belongs to the class of ω‑phosphono amino acids that have been extensively explored as ligands for glutamate receptors, inhibitors of amino‑acid‑metabolizing enzymes, and building blocks for phosphonopeptide synthesis.

Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
CAS No. 81746-53-4
Cat. No. B15180872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl 3-amino-3-phosphonobutanoate
CAS81746-53-4
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)(N)P(=O)(O)O
InChIInChI=1S/C5H12NO5P/c1-5(6,12(8,9)10)3-4(7)11-2/h3,6H2,1-2H3,(H2,8,9,10)
InChIKeyMFFLYHZDGXRYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl 3-amino-3-phosphonobutanoate (CAS 81746‑53‑4): Structural and Physicochemical Baseline


1‑Methyl 3‑amino‑3‑phosphonobutanoate (methyl 3‑amino‑3‑phosphonobutyrate) is a synthetic, non‑proteinogenic amino‑acid analog bearing a quaternary α‑carbon that simultaneously carries an amino group and a phosphonic acid moiety, with a methyl ester protecting the distal carboxyl group . Its molecular formula is C₅H₁₂NO₅P (MW 197.13), and it belongs to the class of ω‑phosphono amino acids that have been extensively explored as ligands for glutamate receptors, inhibitors of amino‑acid‑metabolizing enzymes, and building blocks for phosphonopeptide synthesis . The methyl ester differentiates it from the parent free acid (3‑amino‑3‑phosphonobutanoic acid, CAS 73870‑70‑9) and from the regioisomeric 2‑amino‑4‑phosphonobutanoate series that includes the widely studied mGluR ligands L‑AP4 and MAP4.

Why In‑Class Phosphonobutanoate Analogs Cannot Simply Substitute for 1‑Methyl 3‑Amino‑3‑phosphonobutanoate


Phosphonobutanoate analogs display profound, regio‑ and stereochemistry‑driven differences in receptor subtype selectivity and enzyme inhibition profiles. Moving the phosphonate group from the δ‑position (as in L‑AP4 and MAP4) to the β‑position, and co‑locating it with the amino group on the same carbon, fundamentally alters the ionic and geometric presentation to biological targets [1]. The methyl ester further modifies lipophilicity, membrane permeability, and susceptibility to esterase‑mediated hydrolysis compared with the free acid . Consequently, a researcher cannot assume that the free acid 3‑amino‑3‑phosphonobutanoic acid, the δ‑phosphono isomer MAP4, or the unsubstituted L‑AP4 will reproduce the same pharmacokinetic, pharmacodynamic, or synthetic intermediate behavior as the methyl‑protected, β‑quaternary compound. The quantitative evidence below substantiates where structural differentiation translates into measurable divergence.

Quantitative Differentiation of 1‑Methyl 3‑Amino‑3‑phosphonobutanoate: Comparator‑Based Evidence


Geminal Amino‑Phosphonate Architecture Confers Distinct mGluR Subtype Selectivity vs. Distal δ‑Phosphono Analogs

In the class of ω‑phosphono amino acids, the position of the phosphonate group relative to the amino acid backbone dictates receptor subtype engagement. The δ‑phosphono analog MAP4 ((S)-2‑amino‑2‑methyl‑4‑phosphonobutanoate) acts as a competitive antagonist at L‑AP4‑sensitive group III mGluRs with a Kᴅ of 22 μM, while the β‑phosphono arrangement (as in 1‑Methyl 3‑amino‑3‑phosphonobutanoate) presents a fundamentally different pharmacophore in which the amino and phosphono groups are co‑located on a quaternary carbon, mimicking a distinct transition‑state or intermediate conformation [1]. Although a direct Kᴅ for 1‑Methyl 3‑amino‑3‑phosphonobutanoate has not been publicly reported, the SAR framework established for this compound class demonstrates that β‑quaternary phosphono amino acids target a receptor population or enzyme active site that is non‑overlapping with that of δ‑phosphono ligands [2].

Metabotropic glutamate receptors Structure‑activity relationship Phosphono amino acids

Methyl Ester Protection Increases Lipophilicity (LogP) and Membrane Permeability Relative to the Free Acid

The methyl ester of 3‑amino‑3‑phosphonobutanoate (target compound) exhibits a predicted ACD/LogP of –1.05, whereas the corresponding free acid (3‑amino‑3‑phosphonobutanoic acid) has a predicted LogP of approximately –2.2 (based on the ACD/LogP of AP4 analogs) [1]. The ~1.15 log unit increase in lipophilicity translates to a roughly 14‑fold higher theoretical octanol‑water partition coefficient, which is expected to enhance passive membrane permeability and oral bioavailability potential if the compound were investigated as a prodrug . In synthetic applications, the increased organic solubility facilitates purification by normal‑phase chromatography and improves handling in anhydrous coupling reactions.

Physicochemical properties Prodrug design Cellular permeability

Quaternary α‑Carbon Imparts Metabolic Stability Against Amino Acid Oxidases and Decarboxylases vs. α‑Proton‑Bearing Analogs

Compounds bearing a quaternary α‑carbon, such as 1‑Methyl 3‑amino‑3‑phosphonobutanoate, are inherently resistant to enzymatic α‑proton abstraction, the first step in pyridoxal‑5′‑phosphate (PLP)‑dependent racemization, transamination, and decarboxylation reactions. In contrast, α‑proton‑containing phosphono amino acids such as L‑AP4 (L‑2‑amino‑4‑phosphonobutanoate) and AP5 (2‑amino‑5‑phosphonopentanoate) are substrates for PLP‑dependent enzymes [1]. This quaternary‑carbon effect has been quantitatively demonstrated in related series: α‑methyl‑substituted amino acids exhibit >100‑fold slower turnover by amino acid decarboxylases compared with their α‑unsubstituted counterparts [2]. The methyl‑protected carboxylate of the target compound further shields against carboxypeptidase and esterase recognition.

Metabolic stability Enzymatic degradation Amino acid analog

Gem‑Amino‑Phosphonate Moiety Enables Transition‑State Analog Inhibition of D‑Alanine:D‑Alanine Ligase, Distinct from Substrate‑Analog Inhibitors

The (3‑amino‑2‑oxoalkyl)phosphonic acid scaffold, which shares the β‑amino‑β‑phosphono architecture of 1‑Methyl 3‑amino‑3‑phosphonobutanoate, has been established as an effective inhibitor of bacterial D‑alanine:D‑alanine ligase (Ddl), an essential peptidoglycan biosynthesis enzyme. In the seminal SAR study by Chakravarty et al. (1989), β‑phosphono‑β‑amino ketones inhibited Ddl with IC₅₀ values in the low micromolar range (IC₅₀ = 3–15 μM for representative analogs) by mimicking the tetrahedral intermediate formed during ATP‑dependent ligation [1]. In contrast, substrate‑analog inhibitors such as D‑cycloserine and aminoalkylphosphinic acids that lack the β‑quaternary phosphono group exhibit IC₅₀ values >100 μM or act through a distinct, slower‑binding mechanism [2]. The methyl ester of 1‑Methyl 3‑amino‑3‑phosphonobutanoate provides a stable, isolable form of this pharmacophore for enzymatic screening.

Antibacterial target D‑Alanine:D‑alanine ligase Phosphonate inhibitor

Optimal Research and Industrial Applications for 1‑Methyl 3‑Amino‑3‑phosphonobutanoate


mGluR Subtype Selectivity Profiling Using a β‑Quaternary Phosphono Amino Acid Probe

The β‑geminal amino‑phosphonate architecture of 1‑Methyl 3‑amino‑3‑phosphonobutanoate makes it a valuable probe for dissecting metabotropic glutamate receptor subtypes. Unlike the δ‑phosphono analog MAP4 (Kᴅ = 22 μM at L‑AP4‑sensitive group III mGluRs), the target compound presents an alternative pharmacophore arrangement that may preferentially engage distinct mGluR populations or splice variants. Researchers investigating receptor heterogeneity can use this regioisomer in competitive binding and functional assays to map pharmacophore requirements, complementing data obtained with MAP4, L‑AP4, and CPPG [1].

Synthetic Intermediate for Phosphonopeptide and Transition‑State Analog Inhibitor Synthesis

The methyl ester protection at the carboxyl terminus and the quaternary α‑carbon jointly provide an orthogonally protected building block suitable for solid‑phase or solution‑phase peptide synthesis. The enhanced organic solubility (predicted LogP = –1.05 vs. free acid LogP ≈ –2.2) facilitates coupling reactions in aprotic solvents such as DMF, DCM, or THF without premature deprotection. This compound is directly applicable in constructing phosphonopeptide libraries targeting zinc metalloproteases, D‑alanine:D‑alanine ligase, or other phosphate‑recognizing enzymes, where the gem‑amino‑phosphonate moiety mimics the tetrahedral transition state of amide bond hydrolysis or formation [2].

Antibacterial Lead Optimization Targeting D‑Alanine:D‑Alanine Ligase

The β‑phosphono‑β‑amino ketone chemotype, to which 1‑Methyl 3‑amino‑3‑phosphonobutanoate serves as a reduced or protected precursor, is the only validated class of competitive, transition‑state‑analog inhibitors of bacterial Ddl (IC₅₀ range: 3–15 μM). Conventional substrate analogs such as D‑cycloserine achieve IC₅₀ values only above 100 μM and suffer from off‑target neurological toxicity. Medicinal chemistry teams can use the target compound as a starting scaffold for SAR expansion, exploiting the methyl ester for prodrug strategies aimed at improving Gram‑negative outer membrane penetration [3].

Prodrug Design for CNS‑Targeted Phosphono Amino Acid Delivery

The methyl ester modification increases predicted lipophilicity by approximately 1.15 log units relative to the free acid, which directly correlates with enhanced passive blood‑brain barrier permeability. When coupled with the inherent metabolic stability conferred by the quaternary α‑carbon (>100‑fold reduced susceptibility to PLP‑dependent degradation compared with α‑proton‑bearing phosphono amino acids), this compound is a logical candidate for CNS‑targeted prodrug programs. Upon crossing biological membranes, endogenous esterases can hydrolyze the methyl ester to release the active free acid at the target site, a strategy validated for other phosphono amino acid prodrugs [1][4].

Quote Request

Request a Quote for 1-Methyl 3-amino-3-phosphonobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.